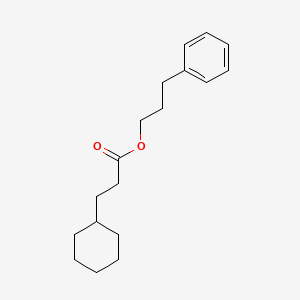

3-Phenylpropyl cyclohexanepropionate

Description

Properties

CAS No. |

85204-27-9 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

3-phenylpropyl 3-cyclohexylpropanoate |

InChI |

InChI=1S/C18H26O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2 |

InChI Key |

VECOJECXTIMSPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCC(=O)OCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Phenylpropyl Alcohol Derivatives

A crucial precursor in the synthesis is 3-phenylpropanol, which can be converted into 3-phenylpropyl esters through esterification. Literature reports an efficient method for synthesizing 3-phenylpropyl acetate, which serves as a model for esterification techniques applicable to cyclohexanepropionic acid derivatives.

Typical Procedure for 3-Phenylpropyl Acetate Synthesis:

- React 3-phenylpropanol (1 mmol) with a reagent system comprising triphenylphosphine dibromide (Ph3P/Br2) and ammonium acetate (NH4OAc) in acetonitrile at room temperature (around 20 °C) for 0.3 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is filtered to remove ammonium bromide precipitate and the solvent evaporated.

- Purification by silica gel column chromatography (eluent: n-hexane/ethyl acetate 3:1) yields 3-phenylpropyl acetate in 90% yield.

- ^1H NMR (CDCl3, 250 MHz): characteristic signals confirming ester formation.

- ^13C NMR (CDCl3, 62.5 MHz): carbonyl and aromatic carbons consistent with the ester structure.

This method demonstrates a high-yield, mild condition approach suitable for esterification of phenylpropyl alcohols, which can be adapted for cyclohexanepropionic acid derivatives.

Preparation of Cyclohexanepropionate Derivatives

Cyclohexanepropionic acid derivatives are typically activated as acid chlorides or anhydrides to facilitate ester bond formation. While direct literature on cyclohexanepropionic acid esterification with 3-phenylpropanol is scarce, analogous methods from ester synthesis and Grignard reactions provide insight.

General Esterification Strategies for 3-Phenylpropyl Cyclohexanepropionate

Based on the data and analogous ester syntheses, the following general methods are applicable:

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride Method | Conversion of cyclohexanepropionic acid to acid chloride (e.g., using thionyl chloride), followed by reaction with 3-phenylpropanol. | High reactivity, good yields, straightforward. | Requires handling of corrosive reagents. |

| DCC/DMAP Coupling | Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate acid for esterification with 3-phenylpropanol. | Mild conditions, avoids acid chlorides. | Formation of urea byproducts, purification needed. |

| Enzymatic Esterification | Lipase-catalyzed esterification in organic solvents or solvent-free systems. | Environmentally friendly, stereoselective. | Longer reaction times, enzyme cost. |

| Direct Fischer Esterification | Heating cyclohexanepropionic acid with 3-phenylpropanol under acidic conditions (e.g., sulfuric acid catalyst). | Simple, inexpensive. | Equilibrium reaction, requires removal of water to drive reaction. |

Comparative Data Table: Preparation Methods

Research Findings and Optimization Notes

- Yield Optimization: Using activated acid derivatives (acid chlorides or anhydrides) generally provides higher yields and shorter reaction times compared to direct esterification.

- Purification: Column chromatography or recrystallization is essential to obtain high-purity 3-phenylpropyl cyclohexanepropionate.

- Reaction Monitoring: TLC and NMR spectroscopy are standard tools for monitoring reaction progress and confirming product structure.

- Environmental Considerations: Enzymatic methods and solvent-free reactions are emerging as greener alternatives, though scalability remains a challenge.

- Temperature Control: Maintaining appropriate temperatures (often 0-5 °C during sensitive steps) reduces side reactions and improves selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl cyclohexanepropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Ester derivatives

Scientific Research Applications

Chromatographic Applications

Separation Techniques:

3-Phenylpropyl cyclohexanepropionate is primarily utilized in high-performance liquid chromatography (HPLC). It can be effectively separated using the Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid is substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation processes, making it suitable for pharmacokinetic studies .

Table 1: HPLC Parameters for 3-Phenylpropyl Cyclohexanepropionate

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile/Water/Formic Acid |

| Particle Size | 3 µm |

| Application Type | Pharmacokinetics |

Fragrance Industry Applications

3-Phenylpropyl cyclohexanepropionate is also significant in the fragrance industry. It has been evaluated for skin sensitization through human repeated insult patch tests (HRIPT), which assess the safety of fragrance compounds. Studies indicate that sensitization induction is rare, with only a minimal percentage of subjects exhibiting allergic reactions to fragrances containing this compound. The data suggest that the compound can be safely incorporated into cosmetic formulations without significant risk of sensitization .

Table 2: HRIPT Outcomes for Fragrance Compounds

| Fragrance Compound | Sensitization Induction Rate |

|---|---|

| 3-Phenylpropyl cyclohexanepropionate | 0.03% (3 out of 9854 subjects) |

| Other Common Fragrances | Varies (generally low rates) |

Case Studies and Research Findings

Several studies have highlighted the importance of evaluating the safety and efficacy of fragrance compounds like 3-Phenylpropyl cyclohexanepropionate:

- A comprehensive review of HRIPT data involving over 16,000 volunteers demonstrated a significant reduction in sensitization rates over time, indicating improved safety protocols within the fragrance industry .

- Chromatographic studies have shown that the compound can be effectively utilized in various analytical methods to ensure purity and quality in both pharmaceutical and cosmetic products .

Mechanism of Action

The mechanism of action of 3-Phenylpropyl cyclohexanepropionate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Chemical Structure and Properties

- Molecular Formula: Based on structural analogs, the molecular formula is inferred to be C₁₈H₂₄O₂ (if "cyclohexanepropionate" refers to a propanoate group attached to cyclohexane). However, 3-phenylpropyl cyclohexanecarboxylate (C₁₆H₂₂O₂) has a molecular weight of 246.345 g/mol and a logP value of 3.74, indicating moderate lipophilicity.

- Synthesis: Likely synthesized via esterification of 3-phenylpropanol with cyclohexanepropionic acid, analogous to methods used for 3-phenylpropyl isobutyrate (esterification of hydrocinnamic alcohol with butyric acid).

Comparison with Similar Compounds

Structural Analogs

The table below compares key structural analogs of 3-phenylpropyl esters, emphasizing functional group variations and their implications:

Functional Group Impact on Properties

- Ester vs. Ketone :

- Aromatic vs. Aliphatic Chains: 3-Phenylpropyl cyclohexanecarboxylate combines a cyclohexane ring (aliphatic) with a phenyl group (aromatic), enhancing thermal stability compared to purely aliphatic esters like 3-phenylpropyl hexanoate.

Odor and Flavor Profiles

Pharmacological Activity

Toxicological Considerations

Biological Activity

Introduction

3-Phenylpropyl cyclohexanepropionate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

3-Phenylpropyl cyclohexanepropionate is characterized by its unique molecular structure, which includes a cyclohexane ring and a phenylpropyl side chain. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C16H24O2 |

| Molecular Weight | 248.37 g/mol |

| IUPAC Name | 3-Phenylpropyl cyclohexanepropionate |

| Appearance | Colorless liquid |

Pharmacological Studies

Research has indicated that 3-Phenylpropyl cyclohexanepropionate exhibits various biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models. A study demonstrated that at concentrations of 10-100 µM, the compound significantly decreased reactive oxygen species (ROS) levels in human fibroblast cells .

- Anti-inflammatory Effects : In vitro studies revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in managing inflammatory diseases.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of 3-Phenylpropyl cyclohexanepropionate. Notably:

- Skin Sensitization Studies : According to a recent evaluation involving human repeated insult patch tests (HRIPT), the compound was found to have low sensitization potential, with only 0.03% of subjects developing a sensitization response over multiple studies involving over 9,000 subjects .

- Acute Toxicity Tests : In animal studies, the compound exhibited a median lethal dose (LD50) greater than 2000 mg/kg when administered orally, indicating a favorable safety margin for potential therapeutic use .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of various phenylpropyl derivatives, including 3-Phenylpropyl cyclohexanepropionate. The results indicated that this compound effectively reduced lipid peroxidation in rat liver homogenates, suggesting its potential role in preventing liver damage due to oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory mechanisms of 3-Phenylpropyl cyclohexanepropionate. The study found that it inhibited the NF-kB signaling pathway, which is crucial for the transcription of inflammatory mediators. This inhibition was dose-dependent and highlighted the compound's potential as an anti-inflammatory agent .

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-phenylpropyl cyclohexanepropionate, and how can purity be optimized?

Answer:

The compound is synthesized via esterification between 3-phenylpropanol and cyclohexanepropionic acid, typically catalyzed by acidic (e.g., sulfuric acid) or enzymatic (lipases) agents under reflux conditions . Purification involves fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts. Purity (>98%) is validated using HPLC (C18 column, UV detection at 254 nm) and GC-MS .

Basic Question: Which spectroscopic techniques are critical for characterizing 3-phenylpropyl cyclohexanepropionate?

Answer:

- NMR Spectroscopy : H and C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~170 ppm in C NMR) and aromatic/cyclohexyl proton environments .

- FT-IR : C=O stretching (~1740 cm) and C-O ester vibrations (~1250 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns .

Basic Question: What safety protocols are recommended for handling 3-phenylpropyl cyclohexanepropionate in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from volatile organic compounds .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (e.g., N) to prevent hydrolysis/oxidation .

Advanced Question: How does the stability of 3-phenylpropyl cyclohexanepropionate vary under thermal or photolytic stress?

Answer:

Stability is assessed via:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >200°C for esters).

- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation by HPLC .

- Photostability : UV-Vis spectroscopy under IEC 61215 standards identifies photolytic byproducts .

Advanced Question: What catalytic systems enhance the hydrolysis of 3-phenylpropyl cyclohexanepropionate for kinetic studies?

Answer:

- Enzymatic Hydrolysis : Use immobilized Candida antarctica lipase B (Novozym 435) in phosphate buffer (pH 7.4, 37°C) to study enantioselectivity .

- Acid/Base Catalysis : Compare reaction rates in HCl/NaOH (0.1–1 M) via titration or pH-stat methods .

Advanced Question: How can computational modeling predict the reactivity of 3-phenylpropyl cyclohexanepropionate in novel environments?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water) to assess solubility and aggregation .

Advanced Question: What in vitro assays are suitable for evaluating the biological activity of 3-phenylpropyl cyclohexanepropionate?

Answer:

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC values .

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric kits .

Advanced Question: How can researchers address contradictions in published data on the compound’s synergistic effects with other esters?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.